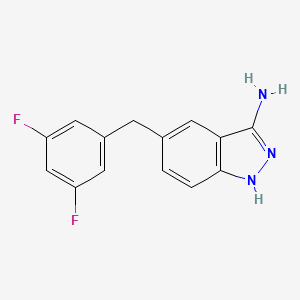

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2N3/c15-10-4-9(5-11(16)7-10)3-8-1-2-13-12(6-8)14(17)19-18-13/h1-2,4-7H,3H2,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQCRNRCCQSJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CC3=CC(=CC(=C3)F)F)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108745-30-7 | |

| Record name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine?

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone for Modern Kinase Inhibitors

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical entity in contemporary medicinal chemistry. We delve into its fundamental chemical and physical properties, established synthesis methodologies, and its critical role as a pharmacophore and key intermediate in the development of targeted cancer therapeutics. The primary focus is on its application in the synthesis of Entrectinib, a potent inhibitor of ALK, ROS1, and Trk kinases. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the compound's mechanism of action, structure-activity relationships, and practical applications, supported by detailed protocols and authoritative references.

Introduction and Strategic Importance

This compound (CAS: 1108745-30-7) is a substituted indazole derivative that has garnered significant attention in the field of oncology drug discovery.[1] While it is primarily recognized as a key starting material for the synthesis of Entrectinib (RXDX-101), its structural motifs are emblematic of a privileged scaffold in kinase inhibitor design.[2][3][4] The indazole core is a bioisostere of purine and is known to form critical hydrogen bond interactions within the hinge region of ATP-binding sites in various kinases.[5]

Recent studies have explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and Tyrosine-protein Kinase (ROS1).[6] These kinases are well-established driver oncogenes in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[6] The strategic placement of the difluorobenzyl group at the C-5 position of the indazole ring is crucial for achieving high potency and selectivity, making this compound a subject of intense interest for the development of next-generation kinase inhibitors.[5][6]

Physicochemical and Spectroscopic Profile

Characterization of this compound is fundamental for its use in synthesis and quality control. The key identifying properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine | [3][4] |

| CAS Number | 1108745-30-7 | [2][3][4] |

| Molecular Formula | C₁₄H₁₁F₂N₃ | [2] |

| Molecular Weight | 259.25 g/mol | [2] |

| Appearance | Yellow to off-white powder | [7] |

While detailed experimental data for properties like melting point and solubility are not consistently published, this information is typically available from commercial supplier documentation. Spectroscopic analysis is critical for structural confirmation, with expected signals in ¹H NMR corresponding to the aromatic protons of the indazole and difluorobenzyl rings, the benzylic CH₂ group, and the amine NH₂ protons.

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions. One patented and widely referenced approach involves the construction of the indazole ring from a substituted benzonitrile precursor.[8] The causality behind this strategy is the reliable formation of the pyrazole ring fused to the benzene ring via cyclization with hydrazine.

Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a synthesized representation based on established chemical principles for this molecular class, as described in patent literature.[8]

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine in dry tetrahydrofuran (THF).

-

Slowly add a solution of 1-bromo-3,5-difluorobenzene in dry THF dropwise to initiate the reaction.

-

Maintain a gentle reflux until all the magnesium has been consumed to yield the Grignard reagent. The use of a Grignard reaction is a classic and effective method for forming a carbon-carbon bond between an aryl halide and a carbonyl compound.

Step 2: Nucleophilic Addition

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of 2-fluoro-5-formylbenzonitrile in dry THF dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol intermediate. This step creates the core C-C bond linking the future benzyl group to the benzonitrile moiety.

Step 3: Halogenation and Reduction

-

Dissolve the crude alcohol from the previous step in a suitable solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C and add a halogenating agent (e.g., thionyl chloride) to convert the alcohol to a more reactive benzyl halide.

-

Following conversion, a reducing agent is used to yield the (3,5-Difluorobenzyl)-2-fluoro-5-cyanobenzene intermediate. This two-step sequence is often telescoped to improve efficiency.

Step 4: Indazole Ring Formation (Cyclization)

-

Dissolve the intermediate from Step 3 in a high-boiling point solvent such as n-butanol.

-

Add hydrazine hydrate (typically an 80% solution in water).

-

Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours, monitoring the reaction by TLC or LC-MS. The hydrazine performs a nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization and aromatization to form the stable 3-amino-1H-indazole ring system.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Biological Activity and Mechanism of Action

The biological significance of this compound stems from its role as a structural core for potent tyrosine kinase inhibitors (TKIs). The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding fragment," capable of forming key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of adenine in ATP.[5]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Computer-aided drug design and subsequent biological assays have confirmed that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK and ROS1 activity.[6] In a study designing novel dual-target inhibitors, derivatives built upon this core exhibited potent inhibitory activity. One such derivative, compound X4, achieved IC₅₀ values of 0.512 µM against ALK and 0.766 µM against ROS1.[6] This inhibition leads to the suppression of downstream signaling pathways, such as the ERK pathway, which is critical for cancer cell proliferation and survival.[6]

Caption: Inhibition of the ALK/ROS1 pathway by a TKI derived from the subject compound.

Applications in Drug Discovery

The primary application of this compound is as a building block for complex active pharmaceutical ingredients (APIs).

Synthesis of Entrectinib

This compound is the starting amine for the final amide bond formation in the synthesis of Entrectinib. In a key step, it is coupled with an activated carboxylic acid, such as an acyl chloride, to form the final drug molecule.[9] This reaction highlights the compound's utility as a nucleophile in standard coupling reactions.

Scaffold for Novel Inhibitor Design

The indazole scaffold is highly versatile. Beyond ALK and ROS1, indazole derivatives have been developed as inhibitors for a wide range of other kinases, including:

-

Discoidin Domain Receptors (DDR1/DDR2): These collagen-activated receptor tyrosine kinases are implicated in fibrosis and cancer.[10][11] Fragment-based screening has led to the design of potent DDR1/2 inhibitors using similar structural motifs.[10]

-

p53/MDM2 Pathway: Certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by affecting this critical tumor suppressor pathway.[5]

-

Activin Receptor-Like Kinase 5 (ALK5): Novel indazole-imidazole hybrids have been synthesized and identified as potent ALK5 inhibitors, which are attractive targets for cancer and fibrotic diseases.[12]

The consistent success of this scaffold underscores its value as a "privileged structure" in medicinal chemistry, providing a reliable foundation for interacting with the conserved ATP-binding pocket of kinases.[5][13]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or manufacturing setting.

-

Hazard Identification: The compound is classified as a skin sensitizer and may cause an allergic skin reaction (Hazard Statement H317).[7]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[7]

-

First Aid Measures:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.[7]

Limited data is available on its environmental fate and long-term toxicological profile.[14] Standard precautions for handling chemical reagents should be strictly followed.

References

- Title: Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)

- Title: Cas 1108745-30-7, this compound Source: LookChem URL:[Link]

- Title: Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations Source: PubMed, Bioorganic Chemistry URL:[Link]

- Title: 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7 Source: Global China C.I.E. Co., Limited URL:[Link]

- Title: Preparation method of 3-amino-5- (3, 5-difluorobenzyl)

- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: National Institutes of Health (PMC) URL:[Link]

- Title: Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)

- Title: Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

- Title: Inhibitors of Discoidin Domain Receptor (DDR)

- Title: The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer Source: National Institutes of Health (PMC) URL:[Link]

- Title: Synthesis and hepatitis C antiviral activity of 1-aminobenzyl-1H-indazole-3-carboxamide analogues Source: PubMed URL:[Link]

- Title: 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-Based Discoidin Domain Receptors 1 (DDR1)

- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (PMC) URL:[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1108745-30-7 [chemicalbook.com]

- 3. tantuchemicals.com [tantuchemicals.com]

- 4. This compound, CAS NO.1108745-30-7 - Huateng Pharma [en.huatengsci.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]

- 9. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 10. Fragment-Based Discovery of Potent and Selective DDR1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine chemical structure

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Core Pharmacophore in Modern Kinase Inhibition

Authored by: A Senior Application Scientist

Foreword: In the landscape of targeted therapeutics, particularly in oncology, the identification of "privileged scaffolds" that can serve as foundational frameworks for potent and selective inhibitors is a cornerstone of drug discovery. The indazole nucleus has long been recognized for its versatile biological activity.[1] This guide focuses on a specific, highly functionalized derivative, This compound , a molecule that has emerged not merely as a synthetic intermediate, but as a key pharmacophore driving the efficacy of next-generation kinase inhibitors. This document provides an in-depth examination of its chemical structure, synthesis, biological significance, and analytical characterization for researchers, medicinal chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its structure is characterized by a bicyclic indazole core, which is substituted at the 3-position with an amine group and at the 5-position with a 3,5-difluorobenzyl group. The strategic placement of the difluorobenzyl moiety is critical, as it significantly influences the molecule's interaction with target proteins.[2]

The amine group at the C-3 position serves as a crucial handle for synthetic elaboration, allowing for the construction of more complex molecules, while the indazole's N-H group provides a key hydrogen bond donor/acceptor site.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-amine | [3] |

| CAS Number | 1108745-30-7 | [3][4][5] |

| Molecular Formula | C₁₄H₁₁F₂N₃ | [5] |

| Molecular Weight | 259.25 g/mol | [5] |

| Appearance | Not specified in public literature | N/A |

| Melting Point | Not specified in public literature | N/A |

| Boiling Point | Not specified in public literature | N/A |

| Solubility | Not specified in public literature | N/A |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires precise control of reaction conditions to achieve the desired regioselectivity and yield. While several methods exist for constructing the indazole core, a common and effective approach involves the cyclization of a suitably substituted benzonitrile derivative.[1][6][7][8]

A patented method provides a logical and scalable route, which is outlined below.[9] The causality behind this specific pathway lies in its use of readily available starting materials and its strategic introduction of the key functional groups in a convergent manner.

Step-by-Step Synthesis Protocol

Step 1: Grignard Reaction for Benzyl Moiety Introduction

-

Rationale: This step forms the crucial C-C bond, attaching the difluorophenyl group to the eventual indazole backbone. A Grignard reaction is a robust and well-understood method for creating such bonds.

-

Procedure:

-

Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).

-

In a separate flask, dissolve 2-fluoro-5-formylbenzonitrile in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).

-

Slowly add the prepared Grignard reagent to the benzonitrile solution. The nucleophilic Grignard reagent will attack the electrophilic carbonyl carbon of the aldehyde.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

-

Step 2: Halogenation of the Secondary Alcohol

-

Rationale: The hydroxyl group formed in Step 1 is a poor leaving group. Converting it to a halide (e.g., a bromide or chloride) creates an excellent leaving group, facilitating the subsequent reduction/cyclization step.

-

Procedure:

-

Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).

-

Add a halogenating agent (e.g., thionyl chloride for chlorination or phosphorus tribromide for bromination) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a mild base, separate the organic layer, and purify to obtain the halogenated intermediate.

-

Step 3: Cyclization and Concomitant Reduction to Form the Final Product

-

Rationale: This is the key step where the indazole ring is formed. Hydrazine hydrate acts as the nitrogen source for the ring. It attacks the nitrile carbon, initiating a cascade that leads to cyclization. The conditions also promote the reduction of the newly formed benzylic halide.

-

Procedure:

-

React the halogenated intermediate from Step 2 with hydrazine hydrate. This reaction serves a dual purpose: it facilitates the cyclization to form the indazole ring and simultaneously reduces the benzylic halide to the desired benzyl group.

-

The reaction is typically heated to drive the cyclization to completion.

-

Upon cooling, the product, 3-amino-5-(3,5-difluorobenzyl)-1H-indazole, often precipitates and can be isolated by filtration, followed by washing and drying.[9]

-

Caption: High-level workflow for the synthesis of this compound.

Biological Significance and Mechanism of Action

The primary significance of this compound in drug development is its role as a core structural motif, or pharmacophore, for potent kinase inhibitors.[2]

Role as a Pharmacophore for ALK/ROS1 Inhibition

Recent research has explicitly identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as a key pharmacophore for dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 Tyrosine Kinase.[2] These are critical oncogenic drivers in certain types of non-small cell lung cancer (NSCLC).[2]

-

Mechanism of Interaction: The indazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 3-amino group is the primary attachment point for side chains that occupy the solvent-front region, allowing for modulation of selectivity and pharmacokinetic properties. The 5-(3,5-difluorobenzyl) group extends into a hydrophobic pocket within the ATP-binding site. The fluorine atoms are not merely passive substituents; they can form favorable orthogonal multipolar interactions (e.g., with carbonyl groups of amino acid backbones) and modulate the pKa of the benzyl ring, enhancing binding affinity and metabolic stability.

This compound serves as a key intermediate for the synthesis of Entrectinib (RXDX-101) , an FDA-approved pan-Trk, ROS1, and ALK inhibitor.[3][5] In Entrectinib, the 3-amino group of the indazole is acylated to build out the rest of the drug molecule.[10]

Potential as a Modulator of RORγt

While the direct activity of this specific compound on Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) is not established, the broader class of indazole derivatives has been investigated as RORγt inhibitors.[11] RORγt is the master transcription factor for the differentiation of Th17 cells, which are implicated in a range of autoimmune diseases like psoriasis and multiple sclerosis.[12][13][14]

-

Hypothesized Mechanism: Small molecule inhibitors of RORγt typically bind to the ligand-binding domain (LBD), preventing the recruitment of co-activators and thereby repressing the transcription of pro-inflammatory cytokines like IL-17.[14] The indazole scaffold is of a suitable size and character to fit within the LBD. This remains an area of potential therapeutic exploration for novel indazole derivatives.

Caption: Logical diagram of the compound's role as a pharmacophore in kinase inhibition.

Analytical Characterization Protocol

To ensure the identity, purity, and quality of a synthesized batch of this compound, a suite of analytical techniques must be employed.

Table 2: Standard Analytical Methods and Expected Results

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Aromatic protons on the indazole and difluorobenzyl rings (δ 6-8 ppm), a singlet for the benzylic CH₂ group (δ ~4 ppm), and signals for the amine and indazole N-H protons (can be broad and variable).[15] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals corresponding to the 14 unique carbon atoms in the molecule, with characteristic shifts for aromatic, benzylic, and amine-bearing carbons. |

| ¹⁹F NMR | Fluorine Confirmation | A single signal (or a narrow multiplet depending on coupling) confirming the presence and chemical environment of the two equivalent fluorine atoms on the benzyl ring. |

| Mass Spectrometry (MS) | Molecular Weight Verification | An exact mass measurement corresponding to the molecular formula (C₁₄H₁₁F₂N₃). The [M+H]⁺ ion would be expected at m/z 260.10. |

| HPLC | Purity Assessment | A single major peak under various mobile phase conditions, allowing for quantification of purity (typically >98% for research use). |

| Elemental Analysis | Elemental Composition | The percentage of C, H, and N should match the theoretical values calculated from the molecular formula. |

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as a potential skin sensitizer.[16]

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.[16]

-

-

Precautionary Measures:

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Ecological and detailed toxicological data are largely unavailable in public literature.[16] Standard laboratory precautions for handling novel chemical entities should be strictly followed.

Conclusion and Future Outlook

This compound stands as a testament to the power of scaffold-based drug design. Its validation as a key intermediate in the synthesis of Entrectinib and its identification as an active pharmacophore for ALK/ROS1 inhibition underscore its importance to medicinal chemistry.[2][3][5] The inherent versatility of the 3-amino-indazole scaffold suggests that this molecule will continue to serve as a valuable starting point for the development of new inhibitors targeting not only kinases but potentially other enzyme classes as well. Future research will likely focus on leveraging this core to design next-generation inhibitors with improved selectivity profiles, enhanced potency against resistant mutations, and novel mechanisms of action.

References

- Jadhav, S. B., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

- Shaaban, O. G., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Raut, S., et al. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of indazoles.

- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

- Drug Discovery and Development. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation.

- Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology.

- Xue, X., et al. (2022). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B.

- Frey, E. A., et al. (2020). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One.

- Clarivate. (2019). Characterization of novel RORgamma inhibitors for the treatment of autoimmune disease. BioWorld.

- Google Patents. (n.d.). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

- Xu, S., et al. (2025). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry.

- LookChem. (n.d.). This compound.

- FengHan. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.

- Google Patents. (n.d.). CN111359995A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.

- Wang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

- ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tantuchemicals.com [tantuchemicals.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1108745-30-7 [chemicalbook.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Indazole synthesis [organic-chemistry.org]

- 9. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]

- 10. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 11. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo | PLOS One [journals.plos.org]

- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 13. Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

A Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Key Intermediate in Modern Kinase Inhibitor Synthesis

This document provides an in-depth technical overview of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a pivotal chemical intermediate in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes core chemical data, its critical role in the synthesis of targeted cancer therapies, and relevant procedural insights.

Core Molecular Attributes

This compound is a substituted indazole derivative. Its chemical identity is defined by a difluorobenzyl group attached at the 5-position of the 1H-indazol-3-amine core. This specific substitution pattern is crucial for its downstream application in the synthesis of complex active pharmaceutical ingredients (APIs).

The fundamental molecular properties are summarized below, providing the foundational data required for any laboratory or manufacturing application.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁F₂N₃ | [1][2] |

| Molecular Weight | 259.26 g/mol | [1][2][3] |

| CAS Number | 1108745-30-7 | [1][2] |

| Common Synonyms | 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole; 5-[(3,5-Difluorophenyl)methyl]-1H-indazol-3-amine | [2][4] |

| Appearance | Typically a yellow to off-white powder | [5] |

The presence of the two fluorine atoms on the benzyl ring is a key structural feature. This difluorination can significantly modulate the electronic properties of the molecule and influence its binding affinity and pharmacokinetic profile in the final API.

Significance in Drug Discovery: The Entrectinib Precursor

The primary driver for the scientific and commercial interest in this compound is its role as a key intermediate in the synthesis of Entrectinib (also known as RXDX-101).[1][2][4]

Entrectinib is a potent and orally bioavailable inhibitor of several key oncogenic drivers:

-

Tropomyosin receptor kinases (TrkA, TrkB, TrkC)

-

ROS1 proto-oncogene receptor tyrosine kinase

The indazole core of this intermediate forms the hinge-binding motif of Entrectinib, which is critical for its interaction with the ATP-binding pocket of these target kinases. The 3-amino group serves as a chemical handle for coupling with the rest of the drug's structure.

Below is a conceptual workflow illustrating the strategic position of this intermediate in the synthesis of Entrectinib.

Caption: Role of the indazole amine intermediate in the convergent synthesis of Entrectinib.

Synthetic Approach: A Procedural Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several patented routes exist[6][7], a common strategy involves the construction of the indazole ring system followed by the introduction of the difluorobenzyl moiety, or a convergent approach where the benzyl group is introduced prior to cyclization.

A generalized, illustrative protocol based on patented literature is described below.[7] The rationale behind this approach is to use commercially available and cost-effective starting materials to build the target molecule efficiently.

Protocol: Synthesis via Grignard Reaction and Cyclization

-

Grignard Reagent Formation:

-

Step: React 1-bromo-3,5-difluorobenzene with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent (3,5-difluorophenylmagnesium bromide).

-

Causality: This step creates a potent carbon nucleophile essential for forming the new carbon-carbon bond. The reaction must be performed under strict inert conditions (e.g., nitrogen or argon atmosphere) to prevent quenching by atmospheric moisture or oxygen.

-

-

Nucleophilic Addition:

-

Step: Add 2-fluoro-5-formylbenzonitrile to the prepared Grignard reagent at a controlled low temperature.

-

Causality: The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol after an aqueous workup. The nitrile and fluoro groups on the benzonitrile ring are critical for the subsequent cyclization step.

-

-

Halogenation:

-

Step: The resulting alcohol is converted to a benzylic halide (e.g., bromide or chloride) using a suitable halogenating agent (e.g., thionyl chloride or phosphorus tribromide).

-

Causality: This converts the hydroxyl group into a better leaving group, activating the benzylic position for the final cyclization.

-

-

Cyclization and Reduction:

-

Step: The benzylic halide intermediate is reacted with hydrazine hydrate.

-

Causality: Hydrazine acts as a dinucleophile. It first displaces the fluorine atom on the benzonitrile ring and then attacks the nitrile carbon, leading to the formation of the 3-aminoindazole ring system in a cyclization reaction. This step simultaneously achieves the desired molecular scaffold.[7]

-

-

Purification:

-

Step: The crude product is purified using standard laboratory techniques such as recrystallization or column chromatography to yield this compound of high purity.

-

Causality: High purity (>98%) is essential for its use in GMP (Good Manufacturing Practice) synthesis of the final API, as impurities can lead to unwanted side reactions and complicate regulatory approval.

-

Safety, Handling, and Storage

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: The compound may cause an allergic skin reaction (H317).[5][8]

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Avoid breathing dust and prevent contact with skin and eyes.[5]

-

Take off contaminated clothing and wash it before reuse.[5]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

References

- Google Patents. (2014). US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide.

- LookChem. (n.d.). Cas 1108745-30-7, this compound.

- Google Patents. (2020). CN111350031A - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.

Sources

- 1. This compound | 1108745-30-7 [chemicalbook.com]

- 2. This compound, CAS NO.1108745-30-7 - Huateng Pharma [en.huatengsci.com]

- 3. lookchem.com [lookchem.com]

- 4. tantuchemicals.com [tantuchemicals.com]

- 5. echemi.com [echemi.com]

- 6. US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 7. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a key building block in the development of contemporary therapeutics, notably as an intermediate for the kinase inhibitor Entrectinib.[1] The synthesis is dissected through a retrosynthetic analysis, leading to a logical forward synthesis centered around a pivotal Sonogashira coupling reaction followed by catalytic hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for each synthetic step.

Introduction and Strategic Importance

This compound is a critical intermediate in medicinal chemistry. The indazole core is a "privileged structure" known for its ability to bind to various biological targets, particularly protein kinases.[2] The 3-amino group serves as a crucial handle for further molecular elaboration, while the 5-(3,5-difluorobenzyl) substituent provides specific interactions within the binding pockets of target proteins, enhancing potency and selectivity.[2] Its most prominent application is in the synthesis of Entrectinib, a potent inhibitor of TrkA/B/C, ROS1, and ALK kinases.[1]

This guide details a convergent and efficient synthesis strategy, designed to provide a clear and reproducible pathway for obtaining this high-value compound.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis of the target molecule reveals a strategic disconnection at the benzylic C-C bond. This leads to two key synthons: a 5-functionalized-1H-indazol-3-amine and a 3,5-difluorobenzyl moiety. A robust method for forming this bond is through the reduction of an alkyne, which in turn can be constructed via a palladium-catalyzed Sonogashira cross-coupling reaction.[3] This approach offers high yields and functional group tolerance.

The retrosynthetic pathway is visualized as follows:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursors

Preparation of 5-Iodo-1H-indazol-3-amine (Precursor 1)

The synthesis of this key intermediate can be achieved from commercially available starting materials. A common route begins with the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate to form 5-bromo-1H-indazol-3-amine.[2] Subsequent functional group manipulation, such as a Sandmeyer reaction to replace the bromine with iodine, yields the desired precursor. Alternatively, direct synthesis from 3-iodo-5-nitro-1H-indazole via reduction with iron in the presence of ammonium chloride is an effective method.[4]

Preparation of (3,5-Difluorophenyl)acetylene (Precursor 2)

This alkyne can be synthesized from 3,5-difluoroaniline. The process typically involves a diazotization reaction followed by a Sonogashira coupling with a protected acetylene equivalent, or a multi-step sequence involving Sandmeyer-type reactions to introduce a handle for subsequent alkyne formation.

The Core Synthetic Pathway: Step-by-Step

The forward synthesis is designed as a two-step sequence starting from the key precursors.

Caption: Overall synthetic workflow.

Step 1: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[3][5] In this synthesis, it couples the 5-iodo-1H-indazol-3-amine with (3,5-difluorophenyl)acetylene.

Mechanism Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl iodide, followed by transmetalation from the copper acetylide and reductive elimination to form the product. The copper cycle facilitates the formation of the reactive copper acetylide species.[3]

Experimental Protocol:

-

To a solution of 5-iodo-1H-indazol-3-amine (1.0 eq) in a suitable solvent such as THF or DMF, add (3,5-difluorophenyl)acetylene (1.1 eq).

-

Add triethylamine (Et₃N, 3.0 eq) as the base.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and the copper(I) iodide (CuI, 0.1 eq) co-catalyst.

-

Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine.

| Parameter | Condition | Purpose |

| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Facilitates C-C bond formation[3] |

| Base | Triethylamine (Et₃N) | Neutralizes HI byproduct and facilitates copper acetylide formation |

| Solvent | THF or DMF | Solubilizes reactants and reagents |

| Temperature | 50-70 °C | Provides activation energy for the reaction |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the palladium catalyst |

Step 2: Catalytic Hydrogenation

The final step involves the reduction of the alkyne intermediate to the desired benzyl-linked product. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean conversion.[6]

Mechanism Insight: The reaction occurs on the surface of the metal catalyst.[6] Both the alkyne and molecular hydrogen adsorb onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added sequentially to the same face of the alkyne (syn-addition), first forming a cis-alkene intermediate which remains bound to the catalyst, and then rapidly reducing to the alkane.[6] Using a standard, unpoisoned catalyst like palladium on carbon ensures complete reduction to the alkane.[6][7]

Experimental Protocol:

-

Dissolve the 5-((3,5-difluorophenyl)ethynyl)-1H-indazol-3-amine (1.0 eq) in a solvent mixture, typically ethanol (EtOH) and THF.

-

Add palladium on carbon (10% Pd/C, ~10% w/w) to the solution.

-

Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.

-

Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by crystallization or chromatography if necessary.

| Parameter | Condition | Purpose |

| Catalyst | 10% Palladium on Carbon (Pd/C) | Heterogeneous catalyst for hydrogenation[6][7] |

| Hydrogen Source | H₂ gas (1-3 atm) | Reducing agent |

| Solvent | EtOH / THF | Solubilizes starting material |

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently |

| Filtration | Celite | Safely removes the pyrophoric catalyst |

Conclusion and Future Perspectives

The described two-step synthesis of this compound via Sonogashira coupling and subsequent catalytic hydrogenation represents a reliable and scalable route. The choice of palladium and copper catalysis for the key bond-forming step ensures high efficiency and selectivity. This pathway provides a solid foundation for the production of this vital intermediate, enabling further research and development in the field of kinase inhibitors and other areas of medicinal chemistry. Future work may focus on developing even more atom-economical or greener catalytic systems for these transformations.

References

- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)

- Alkyne Reactions: Catalytic Hydrogenation with H₂ (Pd/Pt) - OrgoSolver. [Link]

- 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts. [Link]

- Partial Reduction of Alkynes With Lindlar's Catalyst - Master Organic Chemistry. [Link]

- Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogen

- Ch 9 : Alkynes + H2 - University of Calgary. [Link]

- Preparation method of 3-amino-5- (3, 5-difluorobenzyl)

- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF - ResearchG

- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. [Link]

- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)

- Sonogashira coupling - Wikipedia. [Link]

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- On-DNA Synthesis of Multisubstituted Indoles - PMC - NIH. [Link]

Sources

- 1. tantuchemicals.com [tantuchemicals.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine: A Cornerstone in Modern Kinase Inhibitor Synthesis

Introduction: The Unassuming Architect of a Potent Anti-Cancer Agent

In the intricate world of pharmaceutical sciences, the significance of a molecule is often defined by the therapeutic power it helps unlock. 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, a substituted indazole derivative, stands as a testament to this principle. While not a therapeutic agent in itself, this compound has emerged as a critical intermediate in the synthesis of potent kinase inhibitors, most notably Entrectinib.[1][2][3] This guide provides an in-depth exploration of the discovery, synthesis, and pivotal role of this molecule, offering valuable insights for researchers, scientists, and professionals engaged in the ever-evolving landscape of drug development.

The indazole ring system, a bicyclic aromatic structure composed of fused benzene and pyrazole rings, has long been a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a recurring motif in the design of kinase inhibitors. The strategic incorporation of a 3,5-difluorobenzyl group at the 5-position of the indazole-3-amine core has proven to be a masterstroke in the quest for highly selective and potent anti-cancer agents.

The Genesis: A Tale Intertwined with the Development of Entrectinib

The history of this compound is intrinsically linked to the development of Entrectinib (RXDX-101), a powerful and orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK.[1][2] The quest for such a multi-targeted inhibitor was driven by the need to address specific oncogenic drivers in various cancers. The design of Entrectinib hinged on identifying a core structure that could effectively bind to the ATP-binding pocket of these kinases.

The 1H-indazole-3-amine scaffold was identified as a promising hinge-binding fragment.[4][5] The subsequent structure-activity relationship (SAR) studies likely explored various substitutions on this core to optimize potency, selectivity, and pharmacokinetic properties. The introduction of the 3,5-difluorobenzyl moiety at the 5-position was a key discovery in this process. The fluorine atoms, with their high electronegativity and ability to form favorable interactions, and the benzyl group, providing a specific spatial orientation, proved to be crucial for achieving the desired inhibitory profile against the target kinases.

Deconstructing the Synthesis: A Step-by-Step Protocol and Rationale

The synthesis of this compound is a multi-step process that demands precision and a deep understanding of organic chemistry principles. A common synthetic route, as gleaned from patent literature, involves a Grignard reaction followed by cyclization.[6]

Synthetic Workflow Visualization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Grignard Reagent Formation and Nucleophilic Addition

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, (3,5-difluorophenyl)magnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

-

Causality: The Grignard reagent is a potent nucleophile, essential for the subsequent carbon-carbon bond formation. The inert atmosphere and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.

-

-

Nucleophilic Addition: The freshly prepared Grignard reagent is then added slowly to a cooled solution (-10 to 0 °C) of 2-fluoro-5-formylbenzonitrile in anhydrous THF. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

-

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the aldehyde group in 2-fluoro-5-formylbenzonitrile, leading to the formation of a secondary alcohol intermediate (Compound of formula II in the patent literature).[6] The low temperature helps to control the reactivity and minimize side reactions.

-

Step 2: Halogenation

-

The intermediate alcohol from the previous step is reacted with a halogenating agent, such as thionyl chloride or a hydrobromic acid solution, to convert the hydroxyl group into a more reactive leaving group (a halide). This results in the formation of an intermediate benzyl halide (Compound of formula III).[6]

-

Causality: The conversion of the alcohol to a halide is a crucial activation step. The halide is a much better leaving group than the hydroxyl group, facilitating the subsequent cyclization reaction.

-

Step 3: Cyclization and Formation of the Indazole Ring

-

Cyclization Reaction: The intermediate benzyl halide is reacted with hydrazine hydrate in a suitable solvent. The reaction is typically heated to drive the cyclization process.

-

Causality: This is the key ring-forming step. The hydrazine acts as a dinucleophile. One nitrogen atom displaces the halide in an intermolecular nucleophilic substitution, and the other nitrogen attacks the nitrile carbon, leading to the formation of the indazole ring system. This reaction simultaneously results in the formation of the 3-amino group, yielding the final product, this compound.[6]

-

The Pharmacophore in Action: A Linchpin for Kinase Inhibition

Recent studies have highlighted that the 5-(3,5-difluorobenzyl)-1H-indazole moiety is a key pharmacophore for ALK/ROS1 dual inhibitors.[7] A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Visualizing Kinase Interaction

Caption: Key interactions of the pharmacophore with the kinase active site.

In the context of ALK and ROS1 inhibition, the 1H-indazole-3-amine core acts as a crucial hinge-binding element, forming key hydrogen bonds with the backbone of the kinase hinge region. The 3,5-difluorobenzyl group extends into a hydrophobic pocket, with the fluorine atoms potentially forming favorable orthogonal multipolar interactions, further anchoring the inhibitor in the active site and contributing to its high potency.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and available safety information for this compound is provided below.

| Property | Value |

| CAS Number | 1108745-30-7[1][2][8] |

| Molecular Formula | C14H11F2N3 |

| Molecular Weight | 259.26 g/mol [8] |

| Appearance | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Safety Information:

-

Hazard Statement: H317 May cause an allergic skin reaction.[9]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[9][10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[9]

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P501: Dispose of contents/container to an approved waste disposal plant.[9]

-

Conclusion: A Vital Component in the Arsenal Against Cancer

This compound, while a behind-the-scenes player, is a molecule of immense importance in the field of oncology drug discovery. Its well-defined synthetic pathway and its role as a key pharmacophore for potent kinase inhibitors like Entrectinib underscore its value to the scientific community. This guide has aimed to provide a comprehensive overview of this crucial intermediate, from its discovery context to its synthesis and its fundamental role in kinase inhibition. As the search for more effective and targeted cancer therapies continues, the foundational understanding of such key building blocks will remain paramount for the development of the next generation of life-saving medicines.

References

- US9085565B2 - Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents.

- Cas 1108745-30-7, this compound | lookchem.

- 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7.

- Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents.

- Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - ResearchGate.

- Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH.

Sources

- 1. tantuchemicals.com [tantuchemicals.com]

- 2. This compound | 1108745-30-7 [chemicalbook.com]

- 3. This compound, CAS NO.1108745-30-7 - Huateng Pharma [en.huatengsci.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN113801062B - Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole - Google Patents [patents.google.com]

- 7. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 1108745-30-7,this compound | lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. echemi.com [echemi.com]

The Indazole Nucleus as a Versatile Scaffold: Elucidating the Kinase Inhibition Mechanism of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives

Introduction: The Privileged 1H-Indazole-3-amine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 1H-indazole-3-amine scaffold is a prime example of such a versatile core. Its unique electronic properties and rigid, planar structure, which includes a critical hinge-binding motif, make it an ideal starting point for the design of targeted therapeutics.[1] The strategic modification of this core at various positions can dramatically alter its pharmacological profile, leading to compounds with a wide array of biological activities, from potent anti-cancer agents to modulators of the central nervous system.[1][2] This guide will delve into the specific mechanistic role of one such derivative, 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine, with a primary focus on its function as a key pharmacophore in the development of potent kinase inhibitors for oncology.

While the broader indazole family includes compounds with diverse mechanisms, such as the serotonin receptor antagonist Granisetron, the specific substitution of a 3,5-difluorobenzyl group at the 5-position of the 1H-indazol-3-amine core has been shown to be a critical determinant for a distinct and highly sought-after activity: the dual inhibition of Anaplastic Lymphoma Kinase (ALK) and ROS1 tyrosine kinases.[1][3]

Core Mechanism of Action: A Pharmacophore for ALK/ROS1 Dual Inhibition

Recent studies have identified the 5-(3,5-difluorobenzyl)-1H-indazole moiety as the active pharmacophore responsible for the potent and selective inhibition of ALK and ROS1 kinases.[3] This discovery was highlighted in the development of Entrectinib (RXDX-101), an orally bioavailable inhibitor of pan-TrkA/B/C, ROS1, and ALK, for which this compound serves as a key intermediate.[4][5][6]

The mechanism of action for compounds built upon this scaffold is rooted in their ability to bind to the ATP-binding pocket of these kinases. The 1H-indazole-3-amine portion of the molecule is particularly effective at forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[1] The 5-(3,5-difluorobenzyl) group, in turn, occupies a deeper hydrophobic pocket, with the fluorine atoms enhancing binding affinity and metabolic stability. By competitively blocking the binding of ATP, these inhibitors prevent the phosphorylation of downstream signaling proteins, thereby disrupting the oncogenic signaling cascades that drive tumor growth and proliferation in cancers with ALK or ROS1 genomic rearrangements.[3]

Signaling Pathway: Disruption of ALK/ROS1-Mediated Oncogenesis

The diagram below illustrates the central role of ALK and ROS1 in cancer cell signaling and the point of intervention for inhibitors derived from the this compound scaffold.

Caption: Workflow for determining the in vitro kinase inhibition (IC50) value.

Protocol 2: Cellular Proliferation Assay

This protocol assesses the effect of the inhibitor on the growth of cancer cell lines known to be driven by ALK or ROS1 fusion proteins.

Objective: To determine the anti-proliferative activity of the test compound in a cellular context.

Methodology:

-

Cell Culture:

-

Culture human lung cancer cell lines expressing ALK or ROS1 fusion proteins (e.g., H2228 for ALK) in appropriate media.

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for 72 hours.

-

-

Viability Assessment:

-

After the incubation period, measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary

The following table summarizes hypothetical but representative data for a compound derived from the this compound scaffold, such as Entrectinib.

| Target | Assay Type | Endpoint | Potency (nM) |

| ALK | In Vitro Kinase Assay | IC50 | 1.7 |

| ROS1 | In Vitro Kinase Assay | IC50 | 0.1 |

| TrkA | In Vitro Kinase Assay | IC50 | 1.2 |

| H2228 Cell Line | Cellular Proliferation Assay | GI50 | 34 |

Conclusion

The this compound moiety represents a highly effective and privileged pharmacophore in the design of targeted cancer therapeutics. Its primary mechanism of action, when incorporated into larger molecules like Entrectinib, is the potent and selective dual inhibition of ALK and ROS1 receptor tyrosine kinases. This is achieved through competitive binding at the ATP pocket, leading to the disruption of key oncogenic signaling pathways. The versatility of the parent indazole scaffold is underscored by its presence in drugs with entirely different mechanisms, such as the 5-HT2A inverse agonist Pimavanserin. This highlights the power of strategic molecular design in tailoring the activity of a core structure to address diverse therapeutic needs. The experimental protocols outlined provide a robust framework for the characterization of future kinase inhibitors built upon this promising scaffold.

References

- Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5-HT2C receptors. CNS Spectrums, 21(4), 271-275. [Link]

- Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?

- Patsnap Synapse. (2024). What is the mechanism of Pimavanserin tartrate?

- Stahl, S. M. (2016). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. CNS Spectrums. [Link]

- SciSpace. (n.d.). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. SciSpace. [Link]

- Aloyo, V. J., Berg, K. A., Spampinato, U., et al. (2009). Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors. Pharmacology & Therapeutics, 121(2), 160-173. [Link]

- Aloyo, V. J., Berg, K. A., Spampinato, U., et al. (2009). Current Status of Inverse Agonism at serotonin2A (5-HT2A) and 5-HT2C Receptors. PubMed. [Link]

- Berg, K. A., & Clarke, W. P. (2009). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. PubMed Central. [Link]

- Wikipedia. (n.d.). 5-HT2A receptor. Wikipedia. [Link]

- Preuss, C. V., & Kalava, A. (2023). Pimavanserin.

- LookChem. (n.d.). Cas 1108745-30-7, this compound. LookChem. [Link]

- Xiamen Amoy-Alliachem. (n.d.). 5-(3,5- Difluorobenzyl)-1 H- Azole-3-amine CAS 1108745-30-7. Xiamen Amoy-Alliachem. [Link]

- Wang, Y., et al. (2023).

- ResearchGate. (n.d.). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor.

- Xu, S., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 154, 108014. [Link]

- Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(15), 9988-10011. [Link]

Sources

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 1108745-30-7 [chemicalbook.com]

- 5. tantuchemicals.com [tantuchemicals.com]

- 6. This compound, CAS NO.1108745-30-7 - Huateng Pharma [en.huatengsci.com]

Biological activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine derivatives.

An In-Depth Technical Guide to the Biological Activity of 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine Derivatives

Introduction: The Prominence of the Indazole Scaffold in Modern Oncology

The indazole core is a privileged bicyclic heteroaromatic scaffold that has become a cornerstone in medicinal chemistry, particularly for the development of targeted cancer therapies.[1][2][3] A significant number of approved anti-cancer drugs, including Axitinib, Pazopanib, and Entrectinib, feature this moiety, demonstrating its utility as a template for designing potent and selective kinase inhibitors.[1][4] Protein kinases, which play a central role in cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.[1][5] The 1H-indazole-3-amine fragment, specifically, has proven to be an effective "hinge-binding" motif, anchoring inhibitors to the ATP-binding site of various kinases.[6][7]

This guide focuses on a specific, highly potent pharmacophore: This compound . Recent research has identified this precise structural motif as a key driver of dual inhibitory activity against Anaplastic Lymphoma Kinase (ALK) and c-ROS oncogene 1 (ROS1), two critical driver genes in non-small cell lung cancer (NSCLC).[8] We will explore the synthesis, mechanism of action, structure-activity relationships, and the comprehensive biological evaluation of derivatives built upon this core.

The Core Pharmacophore: Synthesis and Mechanistic Insights

The foundational molecule, this compound, serves as a crucial intermediate for the synthesis of more complex derivatives.[9][10][11] Patented synthetic routes typically involve multi-step processes, for instance, starting from 1-bromo-3,5-difluorobenzene and 2-fluoro-5-formylbenzonitrile, proceeding through Grignard and nucleophilic substitution reactions, and culminating in a cyclization reaction with hydrazine hydrate to form the indazole ring.[12][13]

Mechanism of Action: Dual Inhibition of ALK and ROS1 Kinases

Derivatives of this compound exert their therapeutic effect by functioning as ATP-competitive inhibitors of protein kinases.[5][14] The primary focus of recently developed compounds from this class is the dual inhibition of ALK and ROS1 receptor tyrosine kinases.[8] Chromosomal rearrangements involving ALK and ROS1 lead to the expression of fusion proteins with constitutive kinase activity, which drives oncogenesis in subsets of NSCLC patients.[8]

The inhibitor molecule positions itself within the ATP-binding pocket of the kinase. The 1H-indazole-3-amine core forms critical hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to phosphorylate its downstream substrates and thereby halting the oncogenic signaling cascade. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to the potency and selectivity of the molecule.

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Biological Evaluation: A Multi-tiered Approach

Determining the therapeutic potential of these derivatives requires a rigorous cascade of in vitro and in vivo experiments. The goal is to quantify their potency, selectivity, and cellular effects.

In Vitro Assessment of Biological Activity

The initial evaluation phase focuses on direct enzyme inhibition and effects on cancer cells in culture.

1. Biochemical Kinase Inhibition Assays: The most direct method to quantify the potency of an inhibitor is through a biochemical assay.[15] A common and high-throughput method is the luminescence-based kinase assay, which measures the amount of ADP produced during the phosphorylation reaction.[16] The half-maximal inhibitory concentration (IC50) is determined by measuring kinase activity across a range of inhibitor concentrations.

Protocol: Luminescence-Based Kinase Activity Assay [16]

-

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., ALK, ROS1).

-

Materials:

-

Recombinant human ALK or ROS1 kinase.

-

Specific peptide substrate.

-

ATP.

-

Test compound (e.g., "X4") serially diluted in DMSO.

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit (or equivalent).

-

White, opaque 96- or 384-well plates.

-

-

Procedure:

-

Compound Plating: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to wells of the microplate.

-

Kinase Addition: Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the kinase reaction. Incubate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

2. Cell-Based Antiproliferative Assays: To confirm that kinase inhibition translates into an anti-cancer effect, cell-based assays are essential. These assays measure the ability of the compounds to inhibit the growth and proliferation of cancer cell lines that are dependent on the target kinase.[2] For ALK/ROS1 inhibitors, a relevant cell line is H2228, an NSCLC line harboring an ALK fusion gene.[8]

There are several methods to measure cell proliferation, often based on the metabolic activity of viable cells.[17][18][19][20]

Protocol: MTT Cell Proliferation Assay [6][7]

-

Objective: To determine the IC50 of a test compound against a cancer cell line.

-

Materials:

-

Human cancer cell line (e.g., H2228).

-

Complete cell culture medium.

-

Test compound serially diluted in culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or isopropanol).

-

96-well clear plates.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of compound concentration to determine the cellular IC50.

-

3. Apoptosis Assays: Potent anti-cancer agents should ideally induce programmed cell death (apoptosis). In vitro studies have demonstrated that active derivatives of this class can induce apoptosis in a dose-dependent manner in sensitive cancer cell lines.[8] This can be confirmed by methods such as Annexin V/PI staining followed by flow cytometry or by Western blot analysis for apoptosis markers like cleaved caspase-3 and changes in the expression of Bcl-2 family proteins.[2]

Caption: Experimental Workflow for In Vitro Evaluation.

Quantitative Data and Structure-Activity Relationship (SAR)

Systematic structural modification of the core pharmacophore is essential to optimize potency and drug-like properties.[5] A study that synthesized 31 derivatives based on this core revealed crucial SAR insights.[8] The 5-(3,5-difluorobenzyl)-1H-indazole was confirmed to be the essential active pharmacophore.[8]

The following table summarizes the inhibitory activity of a lead compound, designated X4 , from this series.[8]

| Compound | Target Kinase | Biochemical IC50 | Cellular IC50 (H2228 Cell Line) |

| X4 | ALK | 0.512 µM | 0.034 ± 0.002 µM |

| ROS1 | 0.766 µM |

Data sourced from Huang et al. (2024).[8]

The potent cellular activity, which is significantly stronger than the biochemical activity, suggests excellent cell permeability and engagement of the target in a cellular context.

In Vivo Efficacy: General Principles and Protocols

Promising candidates from in vitro screening must be evaluated in living organisms to assess their efficacy, safety, and pharmacokinetic profiles.[21] While specific in vivo data for the "X4" compound is not yet published, the general workflow for indazole derivatives has been established.[21][22]

Protocol: General Xenograft Model for Efficacy Study [21]

-

Objective: To evaluate the anti-tumor efficacy of a lead compound in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human cancer cells (e.g., H2228).

-

Procedure:

-

Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Dosing: Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The compound is typically formulated in a vehicle like DMSO, saline, or a suspension agent.[21]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

-